molecular formula C8H3ClN2S2 B12593703 4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- CAS No. 647016-65-7

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)-

Cat. No.: B12593703
CAS No.: 647016-65-7
M. Wt: 226.7 g/mol
InChI Key: XQNCHKURLNFPKI-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- is a heterocyclic compound featuring an isothiazole core substituted with a chlorine atom at position 3, a nitrile group at position 4, and a 2-thienyl moiety at position 3. This structure combines electron-withdrawing (Cl, CN) and electron-donating (thienyl) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

CAS No.

647016-65-7

Molecular Formula

C8H3ClN2S2

Molecular Weight

226.7 g/mol

IUPAC Name

3-chloro-5-thiophen-2-yl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C8H3ClN2S2/c9-8-5(4-10)7(13-11-8)6-2-1-3-12-6/h1-3H

InChI Key

XQNCHKURLNFPKI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NS2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene. The reaction is carried out in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction leads to the formation of the desired compound in a 60% yield .

Industrial Production Methods

While specific industrial production methods for 4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Typical oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 2-thienyl group in the target compound may enhance π-stacking interactions or electronic modulation compared to phenyl or p-tolyl groups, as seen in thienyl-containing heterocycles with antimicrobial activity . Chlorine and nitrile groups facilitate further functionalization (e.g., nucleophilic substitution at Cl, cyano group reduction), though steric hindrance from bulky substituents (e.g., vinylphenyl) may reduce reaction efficiency .

Synthetic Challenges :

  • Pd-catalyzed CH arylation (used for p-tolyl derivatives ) requires precise control of reaction conditions to avoid side products.
  • Substitution reactions with hydrazine or amines risk ring transformations, as observed in the conversion of 3-chloro-5-phenylisothiazole-4-carbonitrile to pyrazole derivatives .

Bioactivity: While 5-(2-thienyl) triazoles and oxadiazoles exhibit antimicrobial activity , direct evidence for the target compound’s bioactivity is lacking.

Biological Activity

4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- (CAS No. 647016-65-7) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular Formula C8H5ClN2S
Molecular Weight 200.66 g/mol
IUPAC Name 3-chloro-5-(2-thienyl)-1,2-thiazole-4-carbonitrile
CAS Number 647016-65-7

The biological activity of 4-Isothiazolecarbonitrile, 3-chloro-5-(2-thienyl)- is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has shown potential in inhibiting enzymes associated with inflammatory pathways, particularly those related to the NF-kB signaling pathway. This inhibition can lead to reduced inflammation and may be beneficial in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Antiinflammatory Effects

Research has demonstrated that compounds similar to 4-Isothiazolecarbonitrile can act as non-steroidal anti-inflammatory agents. For instance, derivatives of isothiazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Potential

Isothiazole derivatives are being explored for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. For example, a study highlighted the efficacy of isothiazole derivatives in targeting cancer cell lines through apoptosis induction mechanisms .

Case Studies

  • Study on Inflammatory Diseases : A study investigated the effects of isothiazole derivatives on murine models of viral myocarditis. The results indicated that these compounds significantly reduced inflammatory cell infiltration and cardiac necrosis, demonstrating their therapeutic potential in heart inflammation conditions .
  • Antimicrobial Efficacy : Another study focused on testing the antimicrobial activity of various isothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant inhibition zones, indicating their potential as new antimicrobial agents.

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